1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2,2-diphenylethan-1-one
Description
The compound 1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2,2-diphenylethan-1-one belongs to a class of 8-azabicyclo[3.2.1]octane derivatives, characterized by a bicyclic scaffold fused with a cyclopropane ring (cyclopropylidene) and a diphenylethanone moiety. The 2,2-diphenylethan-1-one substituent contributes to lipophilicity, which may impact pharmacokinetic properties such as membrane permeability or protein binding.
Properties
IUPAC Name |
1-(3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)-2,2-diphenylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO/c26-24(25-21-13-14-22(25)16-20(15-21)17-11-12-17)23(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-10,21-23H,11-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGYSHMOAGIFBCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(=C3CC3)CC1N2C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the azabicyclo[3.2.1]octane scaffold. This can be achieved through enantioselective methods to ensure the desired stereochemistry. The cyclopropylidene group is then introduced, followed by the attachment of the diphenylethan-1-one moiety.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Large-scale reactions often require careful control of temperature, pressure, and the use of specific catalysts to drive the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be facilitated by strong nucleophiles such as sodium hydride (NaH).
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Production of reduced derivatives, such as alcohols.
Substitution: Generation of substituted derivatives with different functional groups.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including interactions with biological targets.
Medicine: Explored for its therapeutic potential in drug discovery and development.
Industry: Utilized in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism may vary depending on the context of its application, but it generally involves binding to receptors or enzymes, leading to downstream biological effects.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Group Comparisons
Key structural analogs and their distinguishing features are summarized below:
Key Findings
Lipophilicity and Steric Effects :
- The target compound’s 2,2-diphenylethan-1-one group confers higher lipophilicity (logP ~4.5 estimated) compared to the ethoxy analog (BK85882, logP ~2.1), which may enhance blood-brain barrier penetration . However, its bulky diphenyl groups could reduce binding efficiency to sterically sensitive targets compared to smaller substituents like ethoxy or cyclopropylmethyl .
This contrasts with the cyclopropylmethyl substituent in ’s analogs, which lacks fused strain and may improve metabolic stability . The hydroxyl group in CAS 1430563-76-0 enables hydrogen bonding, improving aqueous solubility (clogP ~3.8) compared to the target compound’s purely hydrophobic diphenyl motif .
Biological Activity (Inferred) :
- Analogous 8-azabicyclo derivatives in and are implicated in CNS disorders (e.g., Alzheimer’s disease via gamma-secretase modulation). The target compound’s diphenyl group may mimic diaryl motifs in these therapeutics, suggesting similar target engagement .
Synthetic Accessibility :
- Yields for azabicyclo[3.2.1]octane derivatives vary widely (50–72% in ), with complex substituents (e.g., fluorophenyl, pyrimido-oxazine) requiring multi-step protocols. The target compound’s synthesis likely faces challenges in cyclopropane fusion and diphenyl ketone installation .
Biological Activity
1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2,2-diphenylethan-1-one is a complex organic compound notable for its unique bicyclic structure and potential biological activities. This compound belongs to the class of bicyclic amines, which are often explored in medicinal chemistry for their pharmacological properties.
Structural Characteristics
The molecular formula of 1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2,2-diphenylethan-1-one is C24H25NO, with a molecular weight of approximately 343.5 g/mol. Its structure includes a ketone functional group and features a bicyclic framework that incorporates nitrogen, enhancing its reactivity and interaction with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C24H25NO |
| Molecular Weight | 343.5 g/mol |
| IUPAC Name | 1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2,2-diphenylethan-1-one |
| CAS Number | 2185590-15-0 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including cycloaddition and functional group manipulation to achieve the desired bicyclic structure. The stereochemical control during synthesis is crucial for ensuring the correct formation of the azabicyclo framework.
Biological Activity
Preliminary studies indicate that compounds with similar bicyclic structures exhibit a range of biological activities, including:
- Neuropharmacological Effects : The compound may interact with neurotransmitter systems, particularly dopamine and serotonin pathways, suggesting potential applications in treating neurological disorders.
- Analgesic Properties : Similar compounds have shown analgesic effects, indicating that this compound might also possess pain-relieving properties.
The mechanism of action for 1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2,2-diphenylethan-1-one is hypothesized to involve modulation of receptor activity in the central nervous system. Its structural similarities to known bioactive compounds suggest it may influence various biochemical pathways related to mood regulation and pain perception.
Potential Applications
Given its structural characteristics and preliminary biological activity data, 1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2,2-diphenylethan-1-one could have several applications in:
- Medicinal Chemistry : As a lead compound for developing new neuropharmacological agents.
- Pharmaceutical Research : Investigating its efficacy in treating conditions such as depression or chronic pain.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
